

Physical and chemical properties of (S)-3-(m-Tolyl)morpholine

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Compound of Interest

Compound Name: (S)-3-(m-Tolyl)morpholine

Cat. No.: B15395055

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An In-depth Technical Guide to (S)-3-(m-Tolyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(m-Tolyl)morpholine is a chiral organic compound featuring a morpholine ring substituted with a meta-tolyl group at the 3-position. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties, metabolic stability, and ability to engage in specific molecular interactions with biological targets. As a member of the aryl-morpholine class of compounds, **(S)-3-(m-Tolyl)morpholine** holds potential for investigation in various therapeutic areas, particularly in the context of signaling pathways implicated in cell growth and proliferation. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, analytical techniques, and potential biological relevance of **(S)-3-(m-Tolyl)morpholine**.

Physical and Chemical Properties

While specific experimental data for the free base of **(S)-3-(m-Tolyl)morpholine** is limited in publicly available literature, data for its hydrochloride salt and related analogs can provide valuable insights. The properties of the parent morpholine ring system also offer a foundational understanding of its chemical behavior.

Table 1: Physical and Chemical Properties of **(S)-3-(m-Tolyl)morpholine** and Related Compounds

Property	(S)-3-(m-Tolyl)morpholine Hydrochloride	(S)-3-(p-Tolyl)morpholine Hydrochloride[1]	Morpholine (Parent Compound)[2]
CAS Number	1391432-96-4[3]	1391510-98-7[4]	110-91-8[2]
Molecular Formula	C ₁₁ H ₁₆ CINO[3]	C ₁₁ H ₁₆ CINO[1]	C ₄ H ₉ NO[2]
Molecular Weight	213.71 g/mol [3]	213.71 g/mol [1]	87.12 g/mol [2]
Appearance	Solid (presumed)	Solid (presumed)	Colorless liquid[2]
Melting Point	Not available	Not available	-5 °C[2]
Boiling Point	Not available	Not available	129 °C[2]
Solubility	Not available	Not available	Soluble in water[2]
Purity	Not specified	≥97.0%[1]	Not applicable

Spectral Data Interpretation:

- ¹H NMR: The proton NMR spectrum of a 3-substituted morpholine will typically show characteristic signals for the morpholine ring protons. The protons on the carbon adjacent to the oxygen (C2 and C6) and the nitrogen (C5) will appear as complex multiplets in the aliphatic region. The proton at the chiral center (C3) will couple with the adjacent methylene protons. The aromatic protons of the m-tolyl group will appear in the aromatic region, with splitting patterns indicative of a meta-substituted benzene ring.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbons of the morpholine ring and the carbons of the m-tolyl group, including the methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for both the aliphatic morpholine ring and the aromatic tolyl group. An N-H stretch will be present for the secondary amine of the morpholine ring. C-O-C stretching of the ether linkage will also be observable.

- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve cleavage of the tolyl group and opening of the morpholine ring.

Experimental Protocols

Synthesis of (S)-3-(m-Tolyl)morpholine

A general and adaptable method for the synthesis of chiral 3-substituted morpholines involves the cyclization of an appropriate N-protected amino alcohol. Below is a representative protocol that can be adapted for the synthesis of **(S)-3-(m-Tolyl)morpholine**, starting from a chiral precursor.

General Protocol for the Synthesis of 3-Aryl-Morpholines

This synthesis can be conceptualized as a multi-step process, often starting from a chiral amino acid to introduce the desired stereochemistry.

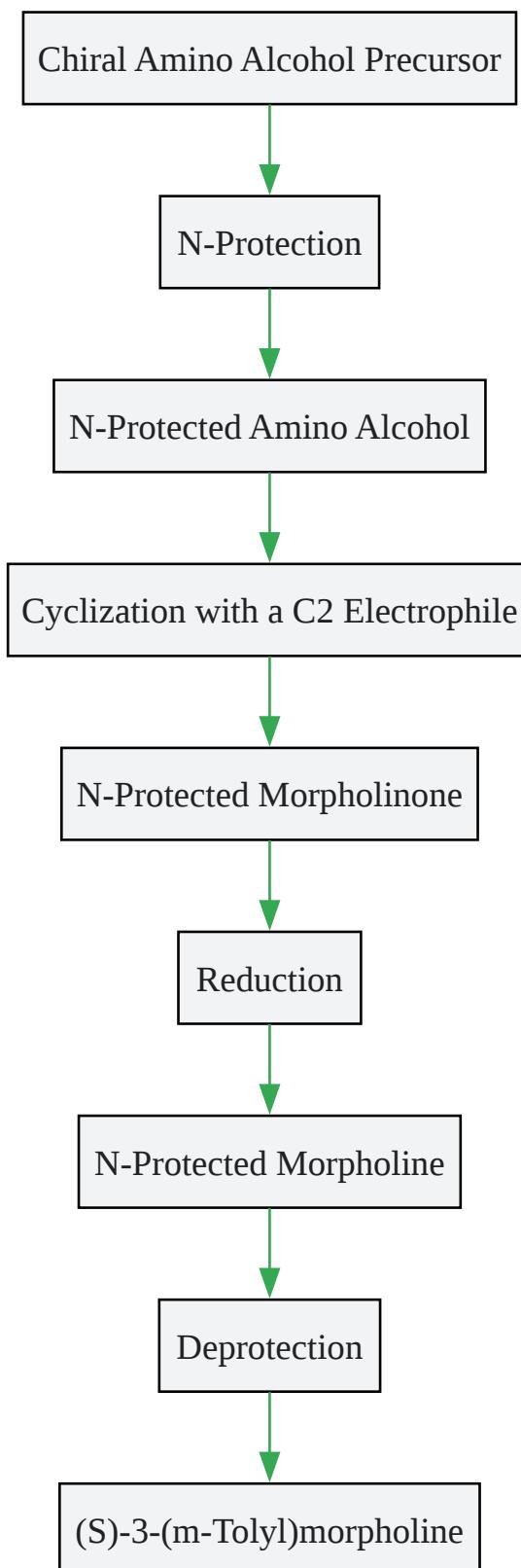
Step 1: Synthesis of the N-protected amino alcohol An appropriate N-protected (e.g., with a benzyl group) chiral amino alcohol precursor bearing the m-tolyl group is synthesized. This can often be derived from a corresponding chiral amino acid.

Step 2: Cyclization to form the morpholinone ring The N-protected amino alcohol is reacted with a suitable two-carbon electrophile, such as chloroacetyl chloride, in the presence of a base to facilitate ring closure and formation of a morpholinone intermediate.

Step 3: Reduction of the morpholinone The carbonyl group of the morpholinone is then reduced to a methylene group using a reducing agent like borane-dimethyl sulfide complex to yield the N-protected morpholine.

Step 4: Deprotection The N-protecting group is removed to yield the final **(S)-3-(m-Tolyl)morpholine**. For example, a benzyl group can be removed by catalytic hydrogenation.

Diagram 1: General Synthetic Workflow for 3-Aryl-Morpholines



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Caption: A generalized workflow for the synthesis of chiral 3-aryl-morpholines.

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of **(S)-3-(m-Tolyl)morpholine**, chiral HPLC is the method of choice.

General Chiral HPLC Method Development

- Column Selection: A variety of chiral stationary phases (CSPs) can be screened, with polysaccharide-based columns (e.g., Chiralcel®, Chiraldak®) being a common starting point.
- Mobile Phase Screening: A screening of different mobile phases in both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., methanol, ethanol, acetonitrile) should be performed. The addition of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.
- Optimization: Once a promising separation is observed, the mobile phase composition, flow rate, and column temperature can be optimized to achieve baseline resolution of the enantiomers.

Biological Activity and Signaling Pathways

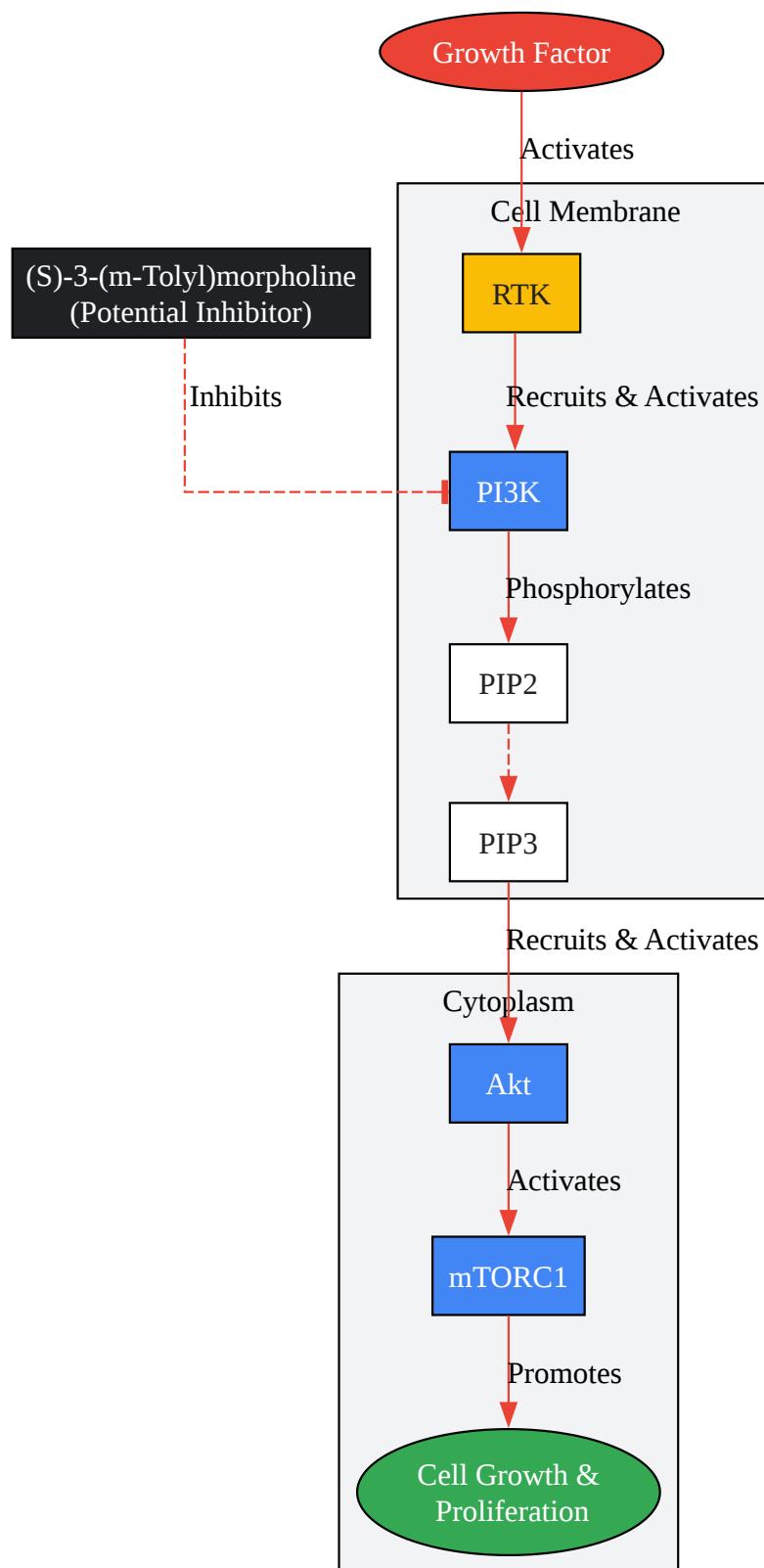
Aryl-morpholine derivatives have garnered significant attention as potential inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers. The morpholine ring in these inhibitors often plays a crucial role in binding to the hinge region of the kinase domain.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt.

Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.

Diagram 2: The PI3K/Akt/mTOR Signaling Pathway

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Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory role of **(S)-3-(m-Tolyl)morpholine**.

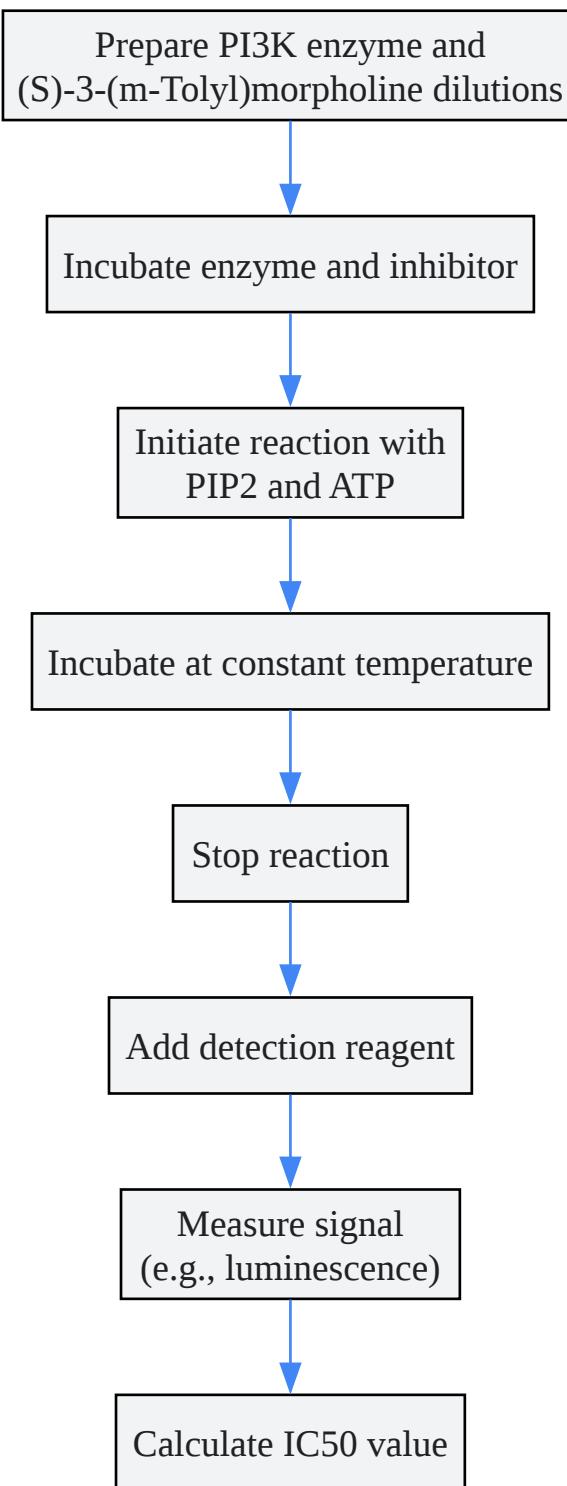
Experimental Workflow for PI3K Inhibition Assay

A common method to assess the inhibitory activity of a compound against PI3K is a biochemical kinase assay.

General Protocol for a PI3K Inhibition Assay

- Reagents and Materials:
 - Recombinant human PI3K enzyme
 - Lipid substrate (e.g., PIP2)
 - ATP
 - Assay buffer
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay)
 - Test compound (**(S)-3-(m-Tolyl)morpholine**)
 - Microplate reader
- Procedure: a. The PI3K enzyme is incubated with various concentrations of the test compound. b. The kinase reaction is initiated by the addition of the lipid substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of product (PIP3) or consumed ATP (ADP) is quantified using a suitable detection method. e. The inhibitory activity is determined by measuring the reduction in kinase activity in the presence of the test compound compared to a control. f. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Diagram 3: Experimental Workflow for a PI3K Inhibition Assay



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Caption: A typical experimental workflow for determining the IC₅₀ of a PI3K inhibitor.

Conclusion

(S)-3-(m-Tolyl)morpholine is a chiral molecule with potential applications in drug discovery, particularly as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This guide has provided an overview of its known properties, general synthetic and analytical methods, and its likely biological context. Further research is warranted to fully characterize this compound and explore its therapeutic potential. The provided protocols and diagrams serve as a foundation for researchers and scientists entering this area of investigation.

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